molecular formula C11H11NO3 B3052584 4-Oxo-4-(m-tolylamino)but-2-enoic acid CAS No. 42537-50-8

4-Oxo-4-(m-tolylamino)but-2-enoic acid

Cat. No.: B3052584
CAS No.: 42537-50-8
M. Wt: 205.21 g/mol
InChI Key: GTNDLSMAJWWVCH-WAYWQWQTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-4-(m-tolylamino)but-2-enoic acid ( 37904-19-1) is a but-2-enoic acid derivative supplied with a high purity level (≥97%) for research applications . This compound features a molecular formula of C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol . Chemically, this molecule is part of a class of (Z)-4-oxo-4-(arylamino)but-2-enoic acids that have demonstrated significant value in biochemical research. Studies on these structural analogs have shown they can function as potent, low-nanomolar inhibitors of human carbonic anhydrase (hCA) I and II isoenzymes . Carbonic anhydrases are metalloenzymes critical for catalyzing the reversible hydration of carbon dioxide, a fundamental reaction in numerous physiological processes . The structural characteristics of this compound class make them valuable intermediates for the synthesis of several biologically active molecules . Please handle with appropriate care. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-4-(3-methylanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-8-3-2-4-9(7-8)12-10(13)5-6-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b6-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNDLSMAJWWVCH-WAYWQWQTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C=C\C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364349
Record name F0856-0038
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42537-50-8
Record name NSC62638
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62638
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name F0856-0038
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Process Optimization for 4 Oxo 4 M Tolylamino but 2 Enoic Acid

Conventional Synthetic Routes from Maleic Anhydride (B1165640) and m-Tolyl Amine

The most traditional and widely employed method for synthesizing 4-oxo-4-(m-tolylamino)but-2-enoic acid involves the direct reaction between maleic anhydride and m-toluidine (B57737) (m-tolyl amine). This reaction is a classic example of aminolysis of a cyclic anhydride, which proceeds through a nucleophilic acyl substitution mechanism. The process involves the addition of the amine to one of the carbonyl groups of the anhydride, leading to the opening of the anhydride ring to form the corresponding N-substituted maleamic acid. zbaqchem.comwikipedia.org

Aminolysis Reaction Conditions and Efficiency

The aminolysis of maleic anhydride with m-toluidine is typically conducted in a suitable organic solvent at controlled temperatures. The primary amine's lone pair of electrons initiates a nucleophilic attack on one of the electrophilic carbonyl carbons of the maleic anhydride molecule. This results in the formation of a tetrahedral intermediate, which then collapses, leading to the cleavage of a carbon-oxygen bond within the anhydride ring and the formation of the final amic acid product. google.com

The efficiency of this reaction is generally high, often yielding the desired product in significant quantities. The reaction is typically straightforward to perform, making it a common method for synthesizing various (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives. nih.gov The general reaction scheme is as follows:

Maleic Anhydride + m-Toluidine → this compound

Commonly used solvents for this reaction include ethers, such as diethyl ether or tetrahydrofuran (B95107) (THF), chlorinated solvents like dichloromethane, or aromatic hydrocarbons such as toluene. The choice of solvent can influence the reaction rate and the ease of product isolation.

Influence of Reaction Parameters on Yield and Purity

The yield and purity of the resulting this compound are contingent on several key reaction parameters. Careful control of these factors is essential for optimizing the synthesis.

Key Reaction Parameters:

Temperature: The reaction is often carried out at temperatures ranging from room temperature to gentle heating. Lower temperatures can slow the reaction rate but may improve selectivity and reduce the formation of byproducts. Conversely, higher temperatures can accelerate the reaction but may lead to side reactions or degradation of the product.

Stoichiometry: The molar ratio of the reactants, maleic anhydride and m-toluidine, is a critical factor. Using a stoichiometric or slight excess of the amine can ensure the complete consumption of the anhydride.

Solvent Choice: The polarity and boiling point of the solvent can affect the solubility of the reactants and the reaction temperature. A solvent in which the product is sparingly soluble can facilitate its isolation through precipitation.

Reaction Time: The duration of the reaction is typically monitored by techniques such as thin-layer chromatography (TLC) to determine the point of complete consumption of the starting materials.

ParameterConditionImpact on Yield and Purity
TemperatureLow to Moderate (0°C to 50°C)Higher purity, potentially lower reaction rate.
TemperatureHigh (>50°C)Faster reaction, potential for side products and isomerization.
SolventAprotic solvents (e.g., Ether, Toluene)Good reactant solubility, straightforward workup.
StoichiometryEquimolar or slight excess of amineMaximizes conversion of the limiting reagent (maleic anhydride).

Advanced Synthetic Approaches

To overcome some of the limitations of conventional batch processing, such as long reaction times and potential inefficiencies, advanced synthetic methodologies have been explored for the synthesis of amic acids and related compounds.

One-Pot Synthetic Protocols for Enhanced Efficiency

One-pot synthesis offers a streamlined approach by combining multiple reaction steps in a single reactor without isolating intermediate compounds. This method enhances efficiency by reducing reaction time, minimizing solvent usage, and simplifying the workup procedure. For the synthesis of this compound derivatives, a one-pot approach could involve the in-situ formation of the amic acid followed by a subsequent transformation, if required, without intermediate purification steps. The key advantages of such a protocol are improved atom economy and reduced operational complexity.

Implementation of Continuous Flow Chemistry Techniques

Continuous flow chemistry has emerged as a powerful tool in modern organic synthesis, offering significant advantages over traditional batch methods. In a continuous flow setup, reactants are pumped through a network of tubes or channels where they mix and react. This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction efficiency, higher yields, and enhanced product purity. The high surface-area-to-volume ratio in flow reactors facilitates superior heat and mass transfer, enabling safer handling of exothermic reactions and potentially hazardous intermediates. This methodology has been successfully applied to the synthesis of various amides and related structures, suggesting its applicability for the continuous production of this compound.

FeatureConventional Batch SynthesisContinuous Flow Synthesis
Process ControlLess precise control over temperature and mixing.Precise control over temperature, pressure, and residence time.
ScalabilityCan be challenging to scale up consistently.Easier and more reproducible scale-up by extending operation time.
SafetyPotential for thermal runaways in large-scale reactions.Improved safety due to small reaction volumes and efficient heat exchange.
EfficiencyCan have longer reaction times and more complex workups.Often results in faster reactions, higher yields, and purer products.

Solvent-Free and Environmentally Conscious Preparation Strategies

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly synthetic methods that reduce or eliminate the use of hazardous organic solvents.

Solvent-free, or solid-state, reaction conditions represent a significant advancement in green synthesis. These methods can be facilitated by various energy inputs, such as mechanical grinding (mechanochemistry) or microwave irradiation. For the synthesis of N-arylamic acids, reacting the corresponding anhydride and amine under solvent-free conditions, often with microwave assistance, has been shown to be a rapid and efficient method, leading to excellent yields in very short reaction times. nih.gov

Another approach involves conducting the reaction with one of the reactants in a molten state. For instance, molten maleic anhydride can be reacted directly with an amine, obviating the need for a solvent. google.com Mechanochemical synthesis, which involves grinding solid reactants together, is another solvent-free technique that has been successfully employed for the synthesis of various amides and related compounds, offering a sustainable alternative to traditional solution-phase chemistry. rsc.orgnih.gov These strategies not only reduce the environmental impact by eliminating solvent waste but can also lead to improved reaction kinetics and simpler product isolation procedures. nih.gov

Chemical Reactivity and Transformation Pathways of 4 Oxo 4 M Tolylamino but 2 Enoic Acid

Cyclodehydration to N-(m-Tolyl)maleimide and N-(m-Tolyl)isomaleimide

The cyclodehydration of 4-oxo-4-(m-tolylamino)but-2-enoic acid is a critical transformation that yields two isomeric products: the thermodynamically stable N-(m-tolyl)maleimide and the kinetically favored N-(m-tolyl)isomaleimide. This process can be achieved through thermal methods or by using chemical dehydrating agents. google.com

Mechanistic Pathways of Intramolecular Cyclization

The intramolecular cyclization of N-substituted maleamic acids, such as the m-tolyl derivative, is a nuanced process. Computational studies suggest that in the presence of a dehydrating agent like acetic anhydride (B1165640) and a base (e.g., acetate (B1210297) anion or triethylamine), the reaction initiates with the deprotonation of the carboxylic acid. researchgate.net The resulting maleamate (B1239421) anion then attacks the dehydrating agent to form a mixed anhydride intermediate. researchgate.net

Following the formation of this intermediate, a subsequent amide proton loss occurs, which is a crucial step for the ring closure. researchgate.net The cyclization can then proceed via two competing pathways: nucleophilic attack by the amide nitrogen onto the activated carbonyl carbon, leading to the maleimide (B117702), or attack by the amide oxygen, resulting in the isomaleimide. researchgate.net This intramolecular nucleophilic substitution results in the formation of a cyclic product. youtube.com

Regioselectivity and Isomerization Dynamics (Maleimide vs. Isomaleimide Formation)

The regioselectivity of the cyclization is dependent on the electronic effects of the substituent on the amide nitrogen. researchgate.net The formation of the isomaleimide is often favored under kinetic control, particularly with dehydrating agents like trifluoroacetic anhydride or N,N′-dicyclohexylcarbodiimide (DCC). researchgate.netresearchgate.net N-substituents that decrease the nucleophilicity of the nitrogen, such as benzyloxy, hydroxy, and acetoxy groups, tend to favor the formation of isomaleimides. researchgate.net

N-substituted isomaleimides can be isomerized to the more stable maleimide counterparts. researchgate.net This isomerization can be catalyzed by bases like sodium acetate or triethylammonium (B8662869) acetate. researchgate.netresearchgate.net The rearrangement is a significant reaction, and kinetic studies have shown it to be a major pathway for maleimide formation during dehydration reactions. researchgate.net

Role of Dehydrating Agents and Catalysis in Reaction Outcomes

The choice of dehydrating agent and catalyst profoundly influences the outcome of the cyclodehydration reaction. Common dehydrating agents include acetic anhydride, trifluoroacetic anhydride, and carbodiimides like DCC. researchgate.netresearchgate.netepo.org While effective, these reagents are often required in stoichiometric amounts and can lead to complex product separation. epo.org

Catalytic methods offer a more economical and environmentally friendly alternative. Acid catalysts are frequently employed for the dehydrating imidization of N-substituted maleamic acids. epo.org Zinc salts, for instance, have been used as catalysts in azeotropic distillation setups to facilitate the removal of water and drive the reaction towards the maleimide product. epo.org The use of polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMA) can improve the solubility of the maleamic acid and enhance reaction yields. google.comresearchgate.net

Hydrolytic Stability and Degradation Mechanisms

The stability of this compound in aqueous environments is a critical aspect of its chemistry, with hydrolysis leading to the cleavage of the amide bond.

Acid-Catalyzed Hydrolysis and Intramolecular Nucleophilic Catalysis

The hydrolysis of maleamic acids is subject to intramolecular catalysis by the neighboring carboxylic acid group. researchgate.net In acidic conditions, the amide bond cleavage is facilitated by intramolecular nucleophilic catalysis, where the adjacent carboxylic acid group participates in the reaction. researchgate.net The rate-limiting step in this process is the breakdown of a tetrahedral intermediate. researchgate.net The efficiency of this intramolecular catalysis is highly sensitive to the substitution pattern on the carbon-carbon double bond. rsc.org

pH-Dependent Hydrolysis Kinetics and Selectivity Profiles

The rate of hydrolysis of maleamic acid derivatives is strongly dependent on pH. nih.gov Studies on various N-substituted maleamic acids have demonstrated that the hydrolysis kinetics and selectivity are significantly affected by the number, structure, and position of substituents on the cis-double bond. rsc.org For some derivatives, hydrolysis can be accompanied by isomerization between different forms of the molecule. rsc.org The decomposition of N-dimethylaminomaleamic acid, for instance, follows pseudo-first-order kinetics and exhibits a clear dependence on pH. nih.gov

Exploration of Electrophilic and Nucleophilic Reactivity at the But-2-enoic Acid Moiety

The but-2-enoic acid portion of this compound is an α,β-unsaturated carbonyl system, which dictates its susceptibility to both electrophilic and nucleophilic attacks. The electron-withdrawing nature of the carboxylic acid and the amide carbonyl groups renders the β-carbon electrophilic and prone to nucleophilic attack, a characteristic reaction known as Michael addition or conjugate addition.

Studies on analogous (E)-4-aryl-4-oxo-2-butenoic acid arylamides have demonstrated their reactivity towards thiol nucleophiles, such as 2-mercaptoethanol. These reactions proceed via a β-addition mechanism, leading to the formation of a thioether linkage at the C-3 position of the butenoic acid chain. The reaction rates are influenced by the electronic effects of substituents on both the aroyl and arylamido phenyl rings. researchgate.net While specific kinetic data for the m-tolyl derivative is not extensively detailed in the available literature, the general reactivity pattern is expected to be similar.

The versatility of 4-oxo-4-(arylamino)but-2-enoic acids as precursors in the synthesis of various heterocyclic compounds further underscores their reactivity towards nucleophiles. For instance, reactions with hydrazine (B178648) and its derivatives can lead to the formation of pyridazinone rings, while reactions with other binucleophiles can be employed to construct a variety of five- and six-membered heterocyclic systems. Research on similar compounds, such as 4-(4-acetylaminophenyl)-4-oxo-but-2-enoic acid, has shown that it readily reacts with various carbon and nitrogen nucleophiles, like pyrazole (B372694) derivatives and barbituric acid, to form a range of adducts that can be further cyclized. researchgate.net Similarly, 4-(4-bromophenyl)-4-oxo-but-2-enoic acid has been utilized in the synthesis of diverse heterocyclic compounds through reactions with thiourea, ethyl cyanoacetate, and other nucleophiles, leading to Michael adducts that undergo subsequent cyclization. researchgate.net

While the primary mode of reactivity involves nucleophilic addition to the β-carbon, the double bond can also, in principle, undergo electrophilic addition. However, due to the electron-deficient nature of the alkene, such reactions are less common and typically require potent electrophiles.

Further Derivative Formation via Condensation, Oxidation, and Reduction Reactions

The structural backbone of this compound allows for a variety of transformations to generate a diverse array of derivatives. These reactions can target the carboxylic acid, the amide, the ketone, or the carbon-carbon double bond.

Condensation Reactions:

The carboxylic acid functional group is a prime site for condensation reactions. For example, it can be converted to esters or amides by reacting with alcohols or amines under appropriate acidic or coupling agent-mediated conditions. The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives has been reported, highlighting the utility of this class of compounds as versatile molecular building blocks. nih.gov

Oxidation Reactions:

The but-2-enoic acid moiety can be subjected to various oxidative conditions. While specific oxidation studies on this compound are not extensively documented, research on the closely related 4-oxo-4-phenyl butanoic acid provides valuable insights. The oxidation of 4-oxo-4-phenyl butanoic acid with reagents like benzimidazolium fluorochromate has been shown to yield benzoic acid, indicating cleavage of the butanoic acid chain. scholarsresearchlibrary.com The reaction mechanism is proposed to involve the enol form of the keto acid. It is plausible that under similar strong oxidizing conditions, this compound could undergo oxidative cleavage. Milder oxidation conditions might lead to epoxidation of the double bond or other transformations.

Reduction Reactions:

The α,β-unsaturated carbonyl system in this compound presents multiple sites for reduction. Catalytic hydrogenation or the use of reducing agents can selectively target the carbon-carbon double bond, the ketone, or the carboxylic acid. A "build-couple-transform" strategy for creating libraries of compounds based on a 4-oxo-2-butenamide scaffold has included reduction as one of the key transformations. researchgate.net This suggests that the double bond can be selectively reduced to yield the corresponding saturated 4-oxo-4-(m-tolylamino)butanoic acid. Further reduction could potentially affect the ketone and carboxylic acid functionalities, depending on the reducing agent and reaction conditions employed.

The following table summarizes the potential reactivity of this compound based on the reactivity of analogous compounds:

Reaction TypeReagent/ConditionsPotential Product(s)
Nucleophilic Addition Thiols (e.g., 2-mercaptoethanol)3-Thioether adduct
Hydrazine derivativesPyridazinone derivatives
C- and N-nucleophilesMichael adducts for heterocycle synthesis
Condensation Alcohols/AminesEsters/Amides
Oxidation Strong oxidizing agentsPotential for oxidative cleavage
Reduction Catalytic hydrogenation/Reducing agentsSaturated butanoic acid derivative

Theoretical and Spectroscopic Characterization of 4 Oxo 4 M Tolylamino but 2 Enoic Acid Systems

Computational Chemistry and Mechanistic Elucidation

Computational chemistry provides powerful tools for understanding the structure, reactivity, and reaction mechanisms of chemical systems. For 4-Oxo-4-(m-tolylamino)but-2-enoic acid and its analogs, these methods offer insights that are complementary to experimental data.

Density Functional Theory (DFT) Studies on Reaction Pathways and Energy Landscapes

While specific Density Functional Theory (DFT) studies exclusively focused on this compound are not extensively documented in publicly available literature, DFT has been widely applied to similar systems to elucidate reaction pathways and energy landscapes. These studies typically involve geometry optimization of reactants, intermediates, transition states, and products to determine their relative energies. For the broader class of 4-oxo-4-(arylamino)but-2-enoic acids, DFT calculations would likely be employed to investigate reactions such as amide bond formation, cis-trans isomerization, and subsequent cyclization reactions. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, 6-311++G**) is crucial for obtaining accurate energetic and geometric parameters.

Theoretical Investigation of Intramolecular Cyclization Processes

4-Oxo-4-(arylamino)but-2-enoic acids are valuable precursors for the synthesis of heterocyclic compounds through intramolecular cyclization. Theoretical investigations of these processes can reveal the preferred reaction pathway and the factors controlling regioselectivity and stereoselectivity. For this compound, a potential intramolecular cyclization could involve the nucleophilic attack of the carboxylic acid group onto the double bond, or the attack of the aromatic ring onto the enoic acid moiety under certain conditions. DFT calculations would be instrumental in comparing the activation barriers for different possible cyclization pathways, thereby predicting the most likely product. The influence of catalysts, such as acids or bases, on the energy profile of these cyclization reactions can also be modeled.

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the structural characterization of newly synthesized compounds and for monitoring the progress of chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound in solution.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their connectivity. For the (Z)-isomer of this compound, the characteristic signals would include:

A singlet for the methyl group on the tolyl ring.

Multiplets for the aromatic protons of the m-tolyl group.

Two doublets for the vinyl protons of the but-2-enoic acid backbone, with a coupling constant characteristic of a cis configuration.

A broad singlet for the amide proton.

A broad singlet for the carboxylic acid proton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key resonances for this compound would include:

A signal for the methyl carbon.

Signals for the aromatic carbons.

Signals for the vinyl carbons.

Signals for the amide and carboxylic acid carbonyl carbons.

The progress of the synthesis of this compound can be monitored by ¹H NMR by observing the disappearance of the signals of the starting materials (e.g., maleic anhydride (B1165640) and m-toluidine) and the appearance of the characteristic signals of the product.

Below is a table summarizing the ¹H and ¹³C NMR spectral data for the (Z)-isomer of this compound.

¹H NMR (DMSO-d₆) Chemical Shift (ppm) Multiplicity Assignment
2.30sCH₃
6.25d=CH-
6.45d=CH-
6.95-7.60mAr-H
10.20sNH
13.10sCOOH
¹³C NMR (DMSO-d₆) Chemical Shift (ppm) Assignment
21.5CH₃
117.0, 120.2, 124.5, 128.8, 138.2, 139.1Ar-C
129.5, 133.0=CH-
164.5, 166.8C=O

Data presented is for the (Z)-isomer.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups.

Key vibrational frequencies would include:

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.

N-H stretch: A sharp peak around 3300-3500 cm⁻¹ corresponding to the amide N-H bond.

C=O stretch: Two distinct strong absorptions in the region of 1650-1750 cm⁻¹, one for the amide carbonyl and one for the carboxylic acid carbonyl.

C=C stretch: A band in the 1600-1650 cm⁻¹ region for the alkene double bond.

C-N stretch: An absorption in the 1200-1400 cm⁻¹ range.

Aromatic C-H and C=C stretches: Bands characteristic of the substituted benzene (B151609) ring.

The presence and position of these bands in the FT-IR spectrum provide confirmatory evidence for the successful synthesis and purity of this compound.

The following table summarizes the main FT-IR absorption bands for this compound.

Vibrational Mode Frequency (cm⁻¹)
O-H (Carboxylic Acid)2500-3300 (broad)
N-H (Amide)3350
C=O (Amide and Carboxylic Acid)1715, 1680
C=C (Alkene)1630

X-ray Crystallography for Solid-State Supramolecular Structural Analysis

While the specific crystal structure of this compound has not been reported in the reviewed literature, extensive X-ray crystallographic studies on analogous N-aryl maleamic acids provide significant insight into the likely solid-state conformation and supramolecular architecture of this compound. The analysis of related structures, such as N-(p-tolyl)maleamic acid and various substituted N-phenylmaleamic acids, reveals conserved structural motifs and hydrogen bonding patterns that are instrumental in dictating their crystal packing.

The molecular geometry of these compounds is generally characterized by a nearly planar maleamic acid moiety. researchgate.net An important conformational feature is the intramolecular O—H⋯O hydrogen bond within the maleamic acid unit, which stabilizes the molecular structure. nih.govnih.gov This interaction occurs between the carboxylic acid proton and the amide carbonyl oxygen, leading to a relatively rare anti conformation of the C=O and O—H bonds of the acid group. nih.govnih.gov The conformation of the N—H bond in the amide linkage is typically found to be anti to the adjacent C=O bond. nih.gov

The supramolecular assembly in the solid state is predominantly governed by intermolecular hydrogen bonds. A recurring and robust supramolecular synthon observed in the crystal structures of N-aryl maleamic acids is the intermolecular N—H⋯O hydrogen bond. researchgate.netnih.gov This interaction links adjacent molecules, with the amide N-H group acting as a hydrogen bond donor and a carboxylic oxygen of a neighboring molecule serving as the acceptor. This typically results in the formation of one-dimensional zigzag chains. researchgate.netnih.gov These chains can be further organized into more complex architectures, such as sheets, through weaker interactions like C—H⋯O hydrogen bonds and, in some cases, π–π stacking interactions between the aromatic rings. researchgate.netnih.gov

The crystallographic data for representative N-aryl maleamic acids are summarized in the following tables to provide a comparative overview of their structural parameters.

Table 1: Crystallographic Data for Selected N-Aryl Maleamic Acids

Compound NameN-(p-Tolyl)maleamic acid researchgate.netN-(2,4,6-Trichlorophenyl)maleamic acid nih.govN-(3-Nitrophenyl)maleamic acid nih.gov
Chemical Formula C₁₁H₁₁NO₃C₁₀H₆Cl₃NO₃C₁₀H₈N₂O₅
Molecular Weight 205.21294.51236.18
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cC2/cP2₁/n
a (Å) 11.235 (2)21.928 (3)7.9965 (2)
b (Å) 7.185 (1)8.2678 (8)14.0253 (3)
c (Å) 12.604 (2)13.248 (2)9.1026 (2)
β (°) 97.48 (1)99.08 (1)100.147 (3)
Volume (ų) 1008.9 (3)2371.7 (5)1004.92 (4)
Z 484

Table 2: Selected Hydrogen Bond Geometries for N-(3-Nitrophenyl)maleamic acid nih.gov

Donor–H···AcceptorD–H (Å)H···A (Å)D···A (Å)D–H···A (°)
O3–H3A···O2 (intramolecular)0.821.572.379 (2)168
C2–H2A···O2 (intramolecular)0.932.242.766 (3)115
N1–H1A···O3ⁱ0.862.062.910 (2)171
C3–H3···O1ⁱⁱ0.932.503.411 (3)167
C5–H5···O1ⁱⁱⁱ0.932.533.399 (3)156
C9–H9···O5ⁱᵛ0.932.593.494 (3)163

Symmetry codes: (i) x, y, z-1; (ii) -x+1/2, y+1/2, -z+1/2; (iii) -x+1, -y, -z; (iv) x-1/2, -y+1/2, z-1/2.

Based on these comprehensive studies of analogous compounds, it can be inferred that this compound likely crystallizes in a centrosymmetric space group, with its supramolecular structure dominated by chains formed through intermolecular N—H···O hydrogen bonds, further stabilized by an intramolecular O—H···O interaction. The precise packing and unit cell parameters would, however, be dependent on the specific crystallization conditions and the steric and electronic influences of the meta-positioned tolyl group.

Role of 4 Oxo 4 M Tolylamino but 2 Enoic Acid As a Chemical Scaffold in Advanced Materials and Systems

Utilization as a Versatile Building Block in Complex Organic Synthesis

The inherent reactivity and multiple functional groups of 4-oxo-4-(m-tolylamino)but-2-enoic acid and its analogs make them valuable intermediates in organic synthesis. The structural characteristics of these (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives allow them to serve as precursors for a variety of more complex and biologically active molecules. nih.govresearchgate.net

The 4-oxobutenoic acid framework is particularly useful for constructing heterocyclic compounds, which are central to medicinal chemistry. sciencescholar.usnih.gov The carbon-carbon double bond and the carbonyl groups are susceptible to a range of chemical transformations, including addition and cyclization reactions. For instance, research on similar 4-oxo-but-2-enoic acid structures has demonstrated their utility in synthesizing diverse heterocycles through reactions with various nucleophiles. researchgate.net Intramolecular cyclization is another key reaction, where the molecule can be converted into different ring systems, such as furanones, depending on the reaction conditions and substituents. This versatility allows chemists to build complex molecular architectures from a relatively simple and accessible starting material. researchgate.net

Integration into Polymeric and Supramolecular Architectures

The distinct functional regions of this compound facilitate its incorporation into larger, highly organized molecular structures like polymers and supramolecular assemblies.

Precursor for Polymerizable N-Arylmaleimide Monomers and Polymer Synthesis

A primary application of this compound is its role as a direct precursor to N-(m-tolyl)maleimide. This transformation is typically achieved through an intramolecular cyclization reaction, often facilitated by dehydrating agents such as acetic anhydride (B1165640). This process converts the maleamic acid into the corresponding maleimide (B117702), a five-membered imide ring.

N-substituted maleimides, including N-arylmaleimides, are important monomers in polymer science. nih.gov They can undergo polymerization through various mechanisms, including free-radical polymerization, to yield polyimides. These polymers are often characterized by their high thermal stability and robust mechanical properties, making them suitable for applications in high-temperature resins and advanced materials. researchgate.net Copolymers of N-substituted maleimides with other monomers, like alkyl acrylates, have been synthesized to create materials with tailored properties for specific industrial uses. researchgate.net

Table 1: Synthesis of N-Arylmaleimides from N-Arylmaleamic Acids
PrecursorReagents/ConditionsProductApplication of Product
N-Arylmaleamic AcidAcetic Anhydride, Sodium Acetate (B1210297), HeatN-ArylmaleimideMonomer for thermally stable polymers
N-Arylmaleamic AcidPropionic AnhydrideN'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazideAnti-inflammatory agents

This table summarizes the general transformation of N-arylmaleamic acids into valuable cyclic compounds.

Supramolecular Interactions and Self-Assembly Phenomena

The structure of this compound contains both hydrogen bond donors (N-H, O-H) and acceptors (C=O), making it highly amenable to forming predictable, non-covalent interactions that drive self-assembly. X-ray crystallography studies on analogous N-tolyl and other N-aryl maleamic acids reveal the formation of ordered supramolecular structures in the solid state. researchgate.netnih.gov

A key interaction is the intermolecular hydrogen bond between the amide N-H group of one molecule and the carbonyl oxygen of the carboxylic acid group of a neighboring molecule. nih.gov This interaction links the molecules into extended zigzag chains. nih.gov Furthermore, weaker interactions, such as C-H···O bonds and π-π stacking between the aromatic tolyl rings, can further organize these chains into two-dimensional sheets, demonstrating a hierarchical self-assembly process. researchgate.netnih.gov The planarity of the molecule, with a small dihedral angle between the tolyl ring and the maleamic acid group, facilitates these packing arrangements. researchgate.net Such controlled molecular assembly is a cornerstone of crystal engineering and the design of new materials with specific organizational motifs. mdpi.com

Table 2: Key Supramolecular Interactions in N-Aryl Maleamic Acid Crystals
Interaction TypeDonorAcceptorResulting StructureReference
Intermolecular Hydrogen BondAmide N-HCarboxyl C=OZigzag chains nih.gov
Intramolecular Hydrogen BondCarboxyl O-HAmide C=OStabilizes molecular conformation nih.gov
π-π InteractionsPhenyl RingPhenyl RingFormation of sheets nih.gov

Design and Application of Stimuli-Responsive Systems (e.g., pH-sensitive linkers)

One of the most extensively researched applications of the maleamic acid scaffold is in the creation of stimuli-responsive systems, particularly as pH-sensitive linkers. uu.nluu.nl The amide bond in maleamic acid derivatives is uniquely susceptible to hydrolysis under mildly acidic conditions, while remaining relatively stable at neutral physiological pH (around 7.4). uu.nlnih.gov This property is attributed to an intramolecular catalysis mechanism involving the adjacent carboxylic acid group.

This pH-dependent cleavage makes these molecules excellent candidates for linkers in targeted drug delivery systems. nih.govnih.gov For example, a therapeutic agent can be conjugated to a targeting moiety via a maleamic acid linker. The resulting prodrug remains intact in the bloodstream but releases the active drug upon entering the acidic microenvironment of a tumor (pH 6.5-7.0) or the even lower pH of endosomes and lysosomes (pH 4.5-6.0). nih.govmorressier.com Studies have shown that the degradation kinetics can be finely tuned by introducing different substituents on the double bond, allowing for the design of linkers with tailored release profiles for specific applications. nih.gov The cleavage ratio of a methyl-substituted maleamic acid linker, for instance, was found to be approximately 7-fold higher at pH 6.0 compared to pH 7.0 over 5 hours. nih.gov

Investigation of Electrochemical Properties and Redox Mechanisms (e.g., organic anode materials)

The search for sustainable and high-performance energy storage solutions has led to growing interest in organic electrode materials. Carbonyl-containing compounds, a class that includes maleamic acids, are promising candidates for anode materials in lithium-ion batteries (LIBs) due to their low cost, structural diversity, and high theoretical capacities. mdpi.com

Table 3: Electrochemical Performance of Maleamic Acid (MA) Anode
ParameterValueNotes
First Cycle Reversible Capacity~685 mAh g⁻¹Represents the initial energy storage capability.
MechanismRedox reaction on carbonyl groupsActivation of the material and formation of new nitrogen-based compounds.
Key AdvantageInhibition of SEI formationReduces interface impedance and improves long-term stability.

Data based on the performance of the parent compound, Maleamic Acid, as reported in scientific literature. mdpi.com

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-oxo-4-(m-tolylamino)but-2-enoic acid, and how are reaction conditions optimized?

The synthesis typically involves the reaction of maleic anhydride with substituted aromatic amines (e.g., p-toluidine) under controlled conditions. A refluxing solvent system (e.g., acetic acid or ethanol) is used to promote cyclocondensation. Purification is achieved via recrystallization from ethanol or aqueous mixtures. Key parameters include temperature (80–100°C), stoichiometric ratios (1:1.2 for amine:anhydride), and reaction time (4–6 hours). Yield optimization requires monitoring pH and solvent polarity to minimize side products like maleanilic acid isomers .

Q. How can spectroscopic techniques validate the structure of this compound?

  • 1H/13C-NMR : The α,β-unsaturated carbonyl system shows characteristic doublets for the enoic acid protons (δ 6.3–7.2 ppm) and a carbonyl signal at δ 170–175 ppm.
  • IR spectroscopy : Stretching vibrations for the amide N–H (3200–3300 cm⁻¹), conjugated C=O (1680–1720 cm⁻¹), and carboxylic acid O–H (2500–3000 cm⁻¹) confirm functional groups.
  • Elemental analysis : Matches calculated values for C, H, N, and O within ±0.3% .

Q. What analytical methods are suitable for quantifying this compound in reaction mixtures?

  • Potentiometric titration : Effective for determining dissociation constants (pKa ≈ 2.8–3.1) using 0.1 M NaOH in non-aqueous solvents (e.g., DMF or acetone) .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm; mobile phase: acetonitrile/water (60:40) with 0.1% trifluoroacetic acid .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the aryl group) influence the compound’s inhibitory activity against carbonic anhydrase isoforms?

Derivatives with electron-withdrawing groups (e.g., –NO₂, –CF₃) on the aryl ring enhance inhibition potency against hCA I/II by stabilizing enzyme-ligand interactions. For example, meta-substituted derivatives exhibit Ki values of 1.85–5.04 nM for hCA I and 2.01–2.94 nM for hCA II. Activity is assessed via stopped-flow CO2 hydratase assays, with IC50 values compared to acetazolamide as a reference inhibitor .

Q. What experimental strategies address discrepancies in solubility and stability data for this compound?

  • Solubility studies : Use shake-flask methods in solvents (e.g., DMSO, ethanol, water) at 25°C, validated by UV spectrophotometry.
  • Stability testing : Accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify decomposition products (e.g., maleic acid derivatives). Structural rigidity from the conjugated system enhances stability, as shown by photoluminescence retention over 10 years in molecular crystals .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic addition or cyclization reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and predict frontier molecular orbitals. The LUMO energy of the α,β-unsaturated carbonyl system (−1.8 eV) indicates susceptibility to nucleophilic attack at the β-carbon. MD simulations further assess conformational stability in solvent environments .

Q. What mechanisms explain the photoluminescence stability of molecular crystals derived from this compound?

Rigid planar structures minimize non-radiative decay pathways. Extended π-conjugation and hydrogen-bonding networks (observed in single-crystal XRD) reduce exciton quenching. Photoluminescence intensity decreases by <30% after 10,000 hours under ambient light, with excitation-dependent efficiency (maximal at λ = 450–500 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Oxo-4-(m-tolylamino)but-2-enoic acid
Reactant of Route 2
Reactant of Route 2
4-Oxo-4-(m-tolylamino)but-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.